molecular formula C9H11ClN2 B2895822 2-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine CAS No. 83939-62-2

2-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine

Cat. No. B2895822
CAS RN: 83939-62-2
M. Wt: 182.65
InChI Key: VTYCFJKSUOIBOT-UHFFFAOYSA-N
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Description

“2-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine” is a chemical compound with the CAS Number: 83939-62-2 . It has a molecular weight of 182.65 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine . The InChI code is 1S/C9H11ClN2/c10-9-11-6-7-4-2-1-3-5-8(7)12-9/h6H,1-5H2 . This information can be used to derive the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a melting point of 67-68 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

  • Synthesis and Inhibitory Activities : A study by Sasaki et al. (1990) involved the synthesis of 4-substituted 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidines. They investigated their inhibitory activities against platelet aggregation and reserpine-induced hypothermia in mice (Sasaki et al., 1990).

  • Antimicrobial and Antitumor Activities : Farghaly et al. (2012) synthesized a series of benzo[6,7]cyclohepta[1,2-d]triazolo[4,3-a]pyrimidines, showing significant activities against 5α-reductase (Farghaly et al., 2012). Additionally, Grivsky et al. (1980) described the synthesis of a compound with antitumor activity (Grivsky et al., 1980).

  • Structural and Functional Analysis : Abe et al. (1990) explored the reactions of 2-Chlorocyclohepta[b]pyrroles, leading to the formation of novel compounds with potential applications in molecular studies (Abe et al., 1990).

  • DNA Repair Mechanisms : Sancar (1994) researched the structure and function of DNA photolyase, an enzyme that repairs DNA damage caused by UV radiation. This study highlights the role of pyrimidine compounds in biological systems (Sancar, 1994).

  • Nonlinear Optical Properties : Hussain et al. (2020) conducted a study on thiopyrimidine derivatives, analyzing their structural parameters and nonlinear optical properties. This study underscores the significance of pyrimidine rings in both medicinal and technological applications (Hussain et al., 2020).

  • Antiviral Research : Vince and Hua (1990) synthesized carbocyclic analogues of pyrimidine nucleosides, demonstrating potent anti-HIV activity (Vince & Hua, 1990).

  • Green Chemistry Applications : Gavrilović et al. (2018) presented a water ultrasound-assisted oxidation method for 2-oxo-1,2,3,4-tetrahydropyrimidines, highlighting an environmentally friendly approach in synthetic chemistry (Gavrilović et al., 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .

properties

IUPAC Name

2-chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-9-11-6-7-4-2-1-3-5-8(7)12-9/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYCFJKSUOIBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CN=C(N=C2CC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine

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